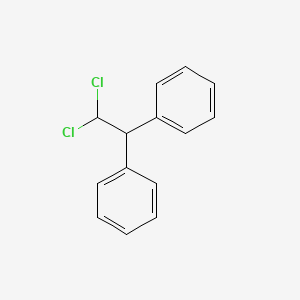
1,1-Dichloro-2,2-diphenylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2-diphenylethane is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,1-Dichloro-2,2-diphenylethane has the molecular formula C14H12Cl2 and is characterized by its two chlorine atoms attached to a biphenyl structure. Its chemical structure contributes to its stability and persistence in the environment, making it a subject of study in various scientific disciplines.
Biodegradation Studies
One of the critical applications of this compound is in biodegradation research. The compound serves as a model for studying the degradation processes of chlorinated organic pollutants.
Case Study: Biodegradation by Pseudomonas Species
A notable study investigated the biodegradation of 1,1-diphenylethane using the bacterial strain Pseudomonas putida PaW 736. The research demonstrated that this strain could utilize 1,1-diphenylethane as a sole carbon source.
- Initial Concentration : 250 mg/L
- Degradation Rate : Over 80% degradation was achieved within five days of incubation.
- Methodology : The bacterial culture was acclimatized to 1,1-diphenylethylene before introducing 1,1-diphenylethane.
This study highlights the potential of using specific bacterial strains for bioremediation efforts targeting chlorinated compounds .
Chemical Transformation Studies
This compound is also utilized in studies examining its transformation into less harmful substances through chemical reactions.
Case Study: Transformation by Pseudomonas acidovorans
Research involving Pseudomonas acidovorans M3GY has shown that this bacterium can transform DDE and its unchlorinated analogs.
- Focus : Investigating the role of various factors such as incubation time and solvent type on transformation efficiency.
- Findings : The study indicated that appropriate conditions could enhance the degradation of DDE into less toxic products .
Toxicological Research
Given its classification as a potential carcinogen, this compound is frequently studied in toxicological contexts. Research has shown that exposure to this compound can lead to various health issues including liver and kidney damage.
Health Hazards
- Acute Effects : Irritation of skin and respiratory tract.
- Chronic Effects : Potential carcinogenic effects leading to cancers in animals; implications for human health are still under investigation .
Environmental Impact Studies
The persistence of this compound in ecosystems raises concerns about its environmental impact. Studies focus on:
Eigenschaften
CAS-Nummer |
2387-16-8 |
|---|---|
Molekularformel |
C14H12Cl2 |
Molekulargewicht |
251.1 g/mol |
IUPAC-Name |
(2,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
InChI-Schlüssel |
FVMUDWLRSAABPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |
Key on ui other cas no. |
2387-16-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















